molecular formula C15H11NO2S B11942427 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide

Katalognummer: B11942427
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: CQDUYHRGSWDBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H11NO2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate, followed by hydrolysis to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-phenyl-1-benzothiophene-2-carboxamide.

    Reduction: Formation of this compound alcohol derivative.

    Substitution: Formation of substituted benzothiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-1-benzothiophene-2-carboxamide: Lacks the phenyl group, which may affect its biological activity.

    N-phenyl-1-benzothiophene-2-carboxamide: Lacks the hydroxyl group, potentially altering its reactivity and interactions.

    3-Hydroxy-N-phenylbenzamide: Lacks the thiophene ring, which may influence its chemical properties.

Uniqueness

3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the presence of both the hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups within the benzothiophene framework allows for a wide range of applications and interactions with various molecular targets .

Eigenschaften

Molekularformel

C15H11NO2S

Molekulargewicht

269.3 g/mol

IUPAC-Name

3-hydroxy-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)19-14(13)15(18)16-10-6-2-1-3-7-10/h1-9,17H,(H,16,18)

InChI-Schlüssel

CQDUYHRGSWDBSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.